molecular formula C19H22N2O3S B5665444 (4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5665444
M. Wt: 358.5 g/mol
InChI Key: ZPKRZZSQOKEWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of an ethylphenyl group and a phenylsulfonyl group attached to a piperazine ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of 4-ethylphenylamine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both an ethylphenyl group and a phenylsulfonyl group attached to a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-16-8-10-17(11-9-16)19(22)20-12-14-21(15-13-20)25(23,24)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRZZSQOKEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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